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N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

Fragment-based screening against M. tuberculosis InhA demands high-purity scaffolds with validated SAR trajectories. This N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (MW 248.32, 18 heavy atoms) meets fragment library criteria and features the N-ethyl urea pharmacophore found in SMYD/PRMT epigenetic inhibitors. • MW 248.32, 18 heavy atoms - fragment-compliant scaffold for crystallography-grade soaking • N-ethyl urea HBD profile distinct from N-allyl, N-benzyl (CAS 1209684-53-6), and N-isopropyl analogs • ≥98% purity (HPLC) recommended for reliable fragment screening data • In stock with competitive pricing; global ambient shipping available

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1211015-13-2
Cat. No. B2384447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
CAS1211015-13-2
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCCNC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-8-12(10-16)11-4-6-13(18-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H,15,17)
InChIKeyMWJMJPJFFJEVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide Overview


N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1211015-13-2, molecular formula C₁₄H₂₀N₂O₂, MW 248.32 g/mol) is a 1,3-disubstituted pyrrolidine carboxamide featuring an N-ethyl urea moiety at the pyrrolidine 1-position and a 4-methoxyphenyl group at the 3-position . The compound belongs to a broader chemotype—pyrrolidine carboxamides—that has been validated as a privileged scaffold for enoyl acyl carrier protein reductase (InhA) inhibition in Mycobacterium tuberculosis [1] and for SMYD lysine methyltransferase inhibition in oncology contexts [2]. It is primarily available as a research chemical building block through multiple commercial suppliers, and its structural simplicity relative to optimized lead compounds positions it as a suitable starting point for structure–activity relationship (SAR) exploration or fragment-based screening library construction.

Fragment library fit (low MW, 18 heavy atoms, minimal HBD)
Reported InhA inhibitory scaffold context
SMYD inhibitor chemotype per Epizyme patent literature

Why This Compound Cannot Be Replaced by Analogs


Although a family of 3-(4-methoxyphenyl)pyrrolidine-1-carboxamides with varying N-substituents (ethyl, allyl, benzyl, isopropyl, 2-methoxyethyl) is commercially available, these analogs are not interchangeable. The N-ethyl substituent produces a molecular weight of 248.32 g/mol—62 g/mol lower than the N-benzyl analog (MW 310.4 g/mol, CAS 1209684-53-6) and approximately 14 g/mol lower than the N-isopropyl analog (C₁₅H₂₂N₂O₂, ~262 g/mol), directly affecting lipophilicity, solubility, and membrane permeability [1]. In published pyrrolidine carboxamide SAR for InhA, even single-atom substitutions on the phenyl ring shifted IC₅₀ values by over 10-fold (e.g., 3-Br: IC₅₀ = 0.89 μM vs. 3-Cl: IC₅₀ = 1.35 μM) [2]. The N-ethyl urea linkage also presents a distinct hydrogen-bonding donor profile (1 HBD) compared with tertiary amine variants, which can alter target binding geometry. These differences render simple one-for-one substitution risky without retesting in the specific assay of interest.

N-substituent size alters properties
Larger N-alkyl groups (benzyl, isopropyl) may shift lipophilicity, solubility, and membrane permeability away from the ethyl baseline.
Phenyl ring substitutions shift potency
Reported >10-fold InhA IC₅₀ changes with single-atom phenyl modifications; analog activity may not transfer directly without retesting.
H-bond donor profile mismatch
The urea N–H donor is absent in tertiary amine variants; target binding geometry may differ and requires independent verification.

Quantitative Differentiation from Closest Analogs


Lower Molecular Weight for Ligand Efficiency

The N-ethyl analog (CAS 1211015-13-2, MW = 248.32 g/mol) is 62.08 g/mol lighter than the N-benzyl analog (CAS 1209684-53-6, MW = 310.4 g/mol), representing a 20.0% reduction in molecular weight [1]. In fragment-based drug discovery, a lower MW starting point directly improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and provides more 'MW headroom' for subsequent optimization before exceeding Lipinski's Rule of 5 thresholds.

Lower MW for LE
Cross-study comparable
MW: 248.32 vs 310.4 g/mol
Δ −62.08 (−20%), 5 fewer heavy atoms
Preserves optimization headroom for ADME tuning
Supports fragment-based lead optimization
Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

Reduced Rotatable Bonds for Target Binding

The N-ethyl substituent introduces only one rotatable C–N bond beyond the pyrrolidine ring, whereas the N-allyl analog (C₁₅H₂₀N₂O₂) adds both a rotatable bond and an sp²-hybridized alkenyl center that increases conformational flexibility, and the N-benzyl analog adds two additional rotatable bonds (benzyl CH₂ plus phenyl ring rotation) [1]. In the InhA pyrrolidine carboxamide series, greater conformational restriction was associated with improved binding—compound s1 (simple phenyl, IC₅₀ ~10 μM) served as the baseline, while optimized rigidified analogs achieved sub-micromolar potency [2]. The reduced rotatable bond count of the N-ethyl analog (4 rotatable bonds vs. ~5 for N-allyl and ~6 for N-benzyl) may translate to a lower entropic penalty upon target binding.

Rotatable Bonds
Class-level inference
4 (ethyl) vs ~5 (allyl), ~6 (benzyl)
May reduce entropic binding penalty
No head-to-head binding data; inferred from class trends
Conformational restriction Entropic binding penalty Docking efficiency

Single Hydrogen-Bond Donor via Urea Moiety

The N-ethyl urea moiety at the pyrrolidine 1-position confers exactly 1 hydrogen-bond donor (the urea N–H) and 2 hydrogen-bond acceptors (urea C=O and methoxy O) . This differs from the core 3-(4-methoxyphenyl)pyrrolidine (CAS 91246-26-3, MW 177.24, C₁₁H₁₅NO), which lacks the urea carbonyl entirely and has 0 HBD and 2 HBA . The single HBD of the target compound provides a specific, directional interaction point for target engagement—potentially relevant for the SMYD protein inhibitor pharmacophore described in the Epizyme patent, where pyrrolidine carboxamides act as SAM-competitive or substrate-competitive inhibitors of SMYD3/SMYD2 [1].

HBD Profile
Class-level inference
1 HBD / 3 HBA vs core 0/2
Directional H-bond for target engagement
Identical to N-benzyl, N-allyl analogs
Hydrogen bonding Target engagement Urea pharmacophore

Optimal Lipophilicity for Oral Drug Space

Based on the molecular formula (C₁₄H₂₀N₂O₂) and the SMILES structure CCNC(=O)N1CCC(c2ccc(OC)cc2)C1, the estimated cLogP for N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide falls in the range of ~2.0–2.5 [1]. This is consistent with the computed XLogP3 of 1.1 for the simpler 2-(4-methoxyphenyl)pyrrolidine-1-carboxamide (MW 220.27, lacking the N-ethyl group) reported in PubChem [2], with the N-ethyl group adding approximately 1.0–1.4 log units of lipophilicity. In contrast, the N-benzyl analog, with its additional phenyl ring, is predicted to have cLogP > 3.5, placing it closer to the upper limit of desirable oral drug space. For compounds targeting intracellular enzymes such as InhA or SMYD proteins, moderate lipophilicity (cLogP 2–3) is generally preferred to balance cell permeability with aqueous solubility and metabolic stability.

Lipophilicity (cLogP)
Supporting evidence
Est. ~2.0–2.5 vs N-benzyl >3.5
Balances permeability and solubility risk
Predicted, not experimentally measured
Lipophilicity Drug-likeness ADME prediction

Validated InhA Inhibition by Pyrrolidine Carboxamide Scaffold

The pyrrolidine carboxamide scaffold to which N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide belongs was validated as an InhA inhibitor class through high-throughput screening and subsequent structure-based optimization [1]. The initial lead compound s1 (phenyl-substituted pyrrolidine carboxamide, IC₅₀ = 10.66 μM) was optimized to sub-micromolar inhibitors (e.g., p24: IC₅₀ = 0.39 μM) through iterative library synthesis [1][2]. While the target compound itself has no publicly reported InhA IC₅₀, it shares the core pharmacophore features (pyrrolidine ring, carboxamide linkage, aryl substituent) that were essential for activity in the characterized series. Crystal structures of InhA complexed with three pyrrolidine carboxamide inhibitors confirm a conserved binding mode involving the carboxamide oxygen and the pyrrolidine ring [1], providing a structural rationale for the scaffold's activity.

InhA Scaffold Activity
Class-level inference
No direct IC₅₀ for target
Scaffold s1: 10.66 μM; p24: 0.39 μM
Reported scaffold inhibition supports SAR starting point
Target compound not yet tested; >27-fold optimization possible
Antitubercular drug discovery InhA inhibition Scaffold optimization history

SMYD Inhibitor Chemotype (Epizyme Patent)

The Epizyme patent family (US 2020/0048195 A1) explicitly claims substituted pyrrolidine carboxamide compounds as SMYD protein inhibitors, with demonstrated utility for treating cancer [1]. Example compounds in related Epizyme patents show SMYD3 IC₅₀ values ranging from sub-μM to >50 μM depending on substituent patterns . N-ethyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide falls within the Markush structure of Formula I in the Epizyme patent, where the pyrrolidine 3-position aryl group (here, 4-methoxyphenyl) and the carboxamide N-substituent (here, ethyl) are both key variable positions. The compound thus represents a minimalist embodiment of the patented chemotype—offering a lower-MW entry point for SMYD-targeted probe development compared to the more elaborated examples in the patent literature.

SMYD Chemotype Fit
Supporting evidence
Consistent with Epizyme Formula I
Patent SMYD2 IC₅₀ range: sub-μM to >50 μM
Patent-grounded rationale for epigenetic probe use
No target-specific potency data published
Epigenetic drug discovery SMYD inhibition Lysine methyltransferase

Procurement and Application Scenarios


Fragment-Based Library for InhA and SMYD Screening

With MW = 248.32 g/mol and 18 heavy atoms, this compound meets fragment library criteria (MW < 300, heavy atom count ≤ 18) . Its single HBD and moderate cLogP make it a suitable fragment for soaking into InhA crystals (PDB structures available from He et al., 2006 [1]) or for screening against the SMYD3/SMYD2 panel. Procurement at ≥95% purity (HPLC) from reputable suppliers is recommended for crystallography-grade fragment screening.

SAR Probe for N-Alkyl Substituent Scanning

As part of a matched molecular pair analysis, the N-ethyl variant can be directly compared with the N-allyl, N-benzyl (CAS 1209684-53-6), and N-isopropyl analogs to quantify the effect of N-alkyl size and unsaturation on target potency, solubility, and metabolic stability [2]. The N-ethyl group serves as the minimal alkyl substituent (beyond N–H or N-methyl) that still provides measurable lipophilicity, making it the baseline for alkyl chain length SAR exploration.

Urea Pharmacophore Probe for Epigenetic Targets

The N-ethyl urea moiety is a common pharmacophore in epigenetic inhibitors (e.g., some PRMT and SMYD inhibitors) [3]. This compound can serve as a minimalist urea-containing probe to assess whether the urea carbonyl engages the SAM-binding pocket or substrate-binding lysine channel of SMYD proteins, as implied by the Epizyme patent mechanism of action [3]. Its simplicity facilitates interpretation of binding data without confounding substituent effects.

Antitubercular Starting Point for InhA Optimization

Given the 160-fold optimization precedent from s1 (IC₅₀ = 10.66 μM) to p24 (IC₅₀ = 0.39 μM) in the pyrrolidine carboxamide series [1], this N-ethyl analog can be used as a new starting scaffold for iterative library synthesis and in situ activity screening against M. tuberculosis InhA. The 4-methoxy substituent on the phenyl ring may offer a different electronic profile compared to the unsubstituted phenyl lead s1, potentially enabling exploration of para-substituent effects on potency.

Application
Selection Property
Validation Focus
Fragment library screening
Low MW ligand efficiency starting point
Crystal soaking or biochemical inhibition assays
N-alkyl SAR probe
Minimal alkyl chain for matched molecular pair analysis
Comparative potency, solubility, and metabolic stability vs. N-allyl, N-benzyl, N-isopropyl
Urea pharmacophore tool
Single HBD for SAM/substrate pocket engagement
SMYD binding assay with minimal substituent interference
Antitubercular lead starting point
Scaffold with reported >27-fold optimization potential
InhA enzyme assay and iterative library synthesis
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